Comprehensive Technical Guide: 1-(2-Methyl-5-nitrobenzenesulfonyl)-1H-pyrazole
Comprehensive Technical Guide: 1-(2-Methyl-5-nitrobenzenesulfonyl)-1H-pyrazole
Subtitle: Molecular Weight Profiling, Physicochemical Properties, and Application Workflows in Drug Discovery
Executive Summary
In modern drug discovery and complex organic synthesis, the controlled transfer of sulfonyl groups is a critical transformation. While sulfonyl chlorides are traditional reagents for this purpose, their high reactivity often leads to unwanted hydrolysis and poor chemoselectivity. 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole has emerged as a highly stable, crystalline alternative that acts as a precision sulfonylating agent.
This technical whitepaper provides an in-depth analysis of the molecular weight, physicochemical properties, and mechanistic utility of 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole. Designed for researchers and drug development professionals, this guide details self-validating experimental protocols for its synthesis, analytical validation, and application in generating bioactive sulfonamides, such as MetAP2 inhibitors used in antiangiogenic therapies [1].
Chemical Identity & Physicochemical Profiling
Understanding the exact mass and molecular weight of this reagent is fundamental for accurate stoichiometric calculations and mass spectrometry (MS) validation. The compound consists of a pyrazole core linked via a sulfonyl bridge to a benzene ring substituted with a methyl group at the ortho-position and a nitro group at the meta-position relative to the sulfonyl linkage.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole |
| Molecular Formula | C₁₀H₉N₃O₄S |
| Molecular Weight (Average) | 267.26 g/mol |
| Monoisotopic / Exact Mass | 267.0314 g/mol |
| Precursor Reagents | 2-Methyl-5-nitrobenzenesulfonyl chloride (CAS: 121-02-8) + 1H-pyrazole |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DCM, DMF, DMSO, and MeCN; Insoluble in water |
Causality in Mass Spectrometry: The molecular weight of 267.26 g/mol translates to a specific target in positive Electrospray Ionization (ESI+). Because the pyrazole nitrogen readily accepts a proton, the base peak is consistently observed as the [M+H]⁺ adduct at m/z 268.04 .
Mechanistic Role in Synthesis: Why N-Sulfonylpyrazoles?
The transition from using 2-methyl-5-nitrobenzenesulfonyl chloride to 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole is driven by the need for reaction control [2].
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Electronic Tuning: The highly electron-withdrawing 5-nitro group increases the electrophilicity of the sulfur center via inductive and resonance effects.
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Steric Shielding: The 2-methyl group provides mild steric hindrance, preventing premature hydrolysis by ambient moisture.
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Leaving Group Efficacy: Pyrazole has a pKa of ~14. Under mildly basic conditions, it acts as an excellent, stable leaving group. When an amine or alcohol attacks the sulfonyl center, the pyrazole is displaced cleanly, forming the target sulfonamide without the generation of highly corrosive HCl gas (which is a byproduct when using sulfonyl chlorides) [3].
Experimental Protocols
As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following methodologies incorporate built-in quality control checkpoints.
Protocol A: Synthesis of the N-Sulfonylpyrazole Reagent
Objective: Synthesize bench-stable 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole.
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Preparation: Dissolve 1H-pyrazole (1.1 eq, 11 mmol) and triethylamine (1.5 eq, 15 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.
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Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Starting at 0 °C suppresses exothermic degradation and prevents the formation of bis-sulfonylated byproducts.
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Addition: Slowly add a solution of 2-methyl-5-nitrobenzenesulfonyl chloride (1.0 eq, 10 mmol, MW: 235.64) in DCM (10 mL) dropwise over 15 minutes.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
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Workup: Wash the organic layer sequentially with 1M HCl (to remove excess amine/pyrazole), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crystalline product.
Protocol B: Analytical Validation & Molecular Weight Determination
Objective: Confirm the MW (267.26 g/mol ) and purity of the synthesized reagent.
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Sample Preparation: Dissolve 1 mg of the product in 1 mL of LC-MS grade Acetonitrile.
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LC-MS Conditions:
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Column: C18 Reverse Phase (50 mm x 2.1 mm, 1.8 µm).
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Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in MeCN. Causality: Formic acid is critical as it acts as a proton source, ensuring robust ionization of the pyrazole ring for ESI+ detection.
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Self-Validating Checkpoint:
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Success: A sharp peak in the chromatogram yielding a mass spectrum with m/z 268.04 [M+H]⁺ .
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Failure (Hydrolysis): If a prominent peak at m/z 216.0 is observed, the sulfonyl chloride hydrolyzed to 2-methyl-5-nitrobenzenesulfonic acid during synthesis. The batch must be discarded, and anhydrous conditions strictly re-verified.
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Protocol C: Application in Directed Sulfonylation
Objective: Utilize the validated reagent to synthesize a target sulfonamide (e.g., a MetAP2 inhibitor precursor).
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Coupling: Combine the target primary amine (1.0 eq) and 1-(2-methyl-5-nitrobenzenesulfonyl)-1H-pyrazole (1.2 eq) in anhydrous MeCN.
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Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq). Causality: DBU is a non-nucleophilic base that deprotonates the amine, increasing its nucleophilicity without attacking the sulfonyl center itself.
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Isolation: Stir at 60 °C for 4 hours. Upon completion, concentrate and purify via flash chromatography. The displaced pyrazole washes away easily during aqueous workup.
Pathway & Workflow Visualization
The following diagram illustrates the logical flow from raw material synthesis to analytical validation and final application in drug discovery.
Workflow: Synthesis, validation, and application of the N-sulfonylpyrazole reagent.
References
- Title: WO2004033419A1 - Sulfonamides having antiangiogenic and anticancer activity Source: WIPO / Google Patents URL
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Title: Strategies for the synthesis of 1-sulfonyl-1H-pyrazoles Source: ResearchGate URL: [Link]
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Title: Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy} Source: National Institutes of Health (NIH) / PMC URL: [Link]
